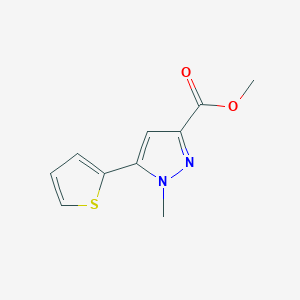

methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate

CAS No.: 876316-59-5

Cat. No.: VC2854714

Molecular Formula: C10H10N2O2S

Molecular Weight: 222.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 876316-59-5 |

|---|---|

| Molecular Formula | C10H10N2O2S |

| Molecular Weight | 222.27 g/mol |

| IUPAC Name | methyl 1-methyl-5-thiophen-2-ylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C10H10N2O2S/c1-12-8(9-4-3-5-15-9)6-7(11-12)10(13)14-2/h3-6H,1-2H3 |

| Standard InChI Key | NAWTUIPWJPZDJY-UHFFFAOYSA-N |

| SMILES | CN1C(=CC(=N1)C(=O)OC)C2=CC=CS2 |

| Canonical SMILES | CN1C(=CC(=N1)C(=O)OC)C2=CC=CS2 |

Introduction

Physical and Chemical Properties

Structural Characteristics

Methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate is characterized by its distinctive arrangement of functional groups. The compound contains a pyrazole core with a methyl group attached to one of the nitrogen atoms, a thiophen-2-yl group at the 5-position, and a methyl ester (carboxylate) at the 3-position. This specific arrangement contributes to the compound's unique chemical and biological properties.

Physical and Chemical Data

The compound has a clearly defined set of physical and chemical properties, as summarized in Table 1:

| Property | Value |

|---|---|

| CAS Number | 876316-59-5 |

| Molecular Formula | C10H10N2O2S |

| Molecular Weight | 222.27 g/mol |

| Appearance | Not specified in data |

| Solubility | Likely soluble in organic solvents such as DMSO, methanol, or dichloromethane |

| Chemical Family | Pyrazole derivatives |

| Functional Groups | Pyrazole ring, thiophene ring, methyl ester group |

Table 1: Physical and chemical properties of methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate.

Structural Isomers and Analogs

Numerous structural analogs of this compound exist, varying in the position of substituents or the nature of the ester group. Examples include methyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate (an isomer with the thiophen-2-yl group at position 3) , and ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate (an analog with an ethyl ester group instead of methyl) . These variations result in compounds with potentially different biological activities and chemical reactivities.

Synthesis Methods

General Synthetic Approaches

The synthesis of pyrazole derivatives like methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate typically involves reactions between hydrazines and suitable alkenes or alkynes. For this specific compound, synthesis might involve the reaction of a thiophen-2-yl-substituted hydrazine with an appropriate acetylenic ester.

Laboratory and Industrial Scale Production

The synthesis methods vary between laboratory and industrial scales. Laboratory synthesis typically focuses on small quantities with high purity, while industrial production emphasizes cost-effectiveness, scalability, and process safety. Optimization of reaction conditions, including temperature, solvent selection, and catalysts, is crucial for efficient production. The compound is primarily produced for research purposes rather than large-scale commercial applications.

Biological Activities

General Biological Properties

Pyrazole derivatives, including compounds similar to methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate, exhibit a wide range of biological activities. These commonly include antioxidant, antimicrobial, and anti-inflammatory effects. While specific data on this exact compound is limited, its structural features suggest potential biological activity similar to related compounds.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory properties of similar pyrazole derivatives have been documented in various studies. These compounds often act through inhibition of cyclooxygenase enzymes or other inflammatory pathways. The specific anti-inflammatory activity of methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate would require targeted studies to confirm and quantify.

Pharmaceutical Applications

Structure-Activity Relationships

Modifications to the pyrazole ring structure can significantly affect the biological activity of the resulting compounds. For example:

-

The position and nature of substituents on the pyrazole ring influence binding to biological targets

-

The presence of the thiophene group at position 5 likely contributes to specific receptor interactions

-

The methyl ester group provides a site for potential metabolism or further modification to enhance activity

Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates based on this scaffold.

Therapeutic Target Areas

Based on the known activities of similar pyrazole derivatives, methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate might have potential applications in treating:

-

Arthritis and inflammatory conditions

-

Microbial infections

-

Cardiovascular diseases

-

Neurodegenerative disorders

Further research and specific biological assays would be necessary to confirm these potential applications.

Comparative Analysis with Similar Compounds

Structural Relatives and Their Properties

Several structurally related compounds share similarities with methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate. Table 2 presents a comparison of these compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| Methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate | 876316-59-5 | C10H10N2O2S | 222.27 | Reference compound |

| Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate | 868755-60-6 | C11H12N2O2S | 236.29 | Ethyl ester instead of methyl ester |

| 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbaldehyde | 1177332-06-7 | C9H8N2OS | 192.24 | Aldehyde group instead of ester |

| Methyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate | Not specified | C10H10N2O2S | 222.27 | Thiophen-2-yl at position 3 instead of 5 |

Table 2: Comparison of methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate with structurally related compounds .

Structure-Property Relationships

The structural variations among these compounds result in distinct differences in their physical, chemical, and potentially biological properties. For example:

-

The change from a methyl to an ethyl ester increases molecular weight and lipophilicity

-

The position of the thiophen-2-yl group (at position 3 versus position 5) likely affects the electronic distribution and thus biological interactions

-

The replacement of the ester with an aldehyde changes the compound's reactivity and hydrogen-bonding capabilities

These structural differences provide valuable insights for designing compounds with optimized properties for specific applications.

Research Progress and Future Directions

Current Research Status

Research on methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate and related compounds continues to evolve. Current research focuses on:

-

Developing more efficient and environmentally friendly synthesis methods

-

Exploring the compound's potential biological activities through in vitro and in vivo studies

-

Investigating structure-activity relationships to guide the design of more potent derivatives

The compound is currently used primarily for research purposes, with ongoing investigations into its potential applications in medicinal chemistry.

Future Research Opportunities

Several promising research directions for methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate include:

-

Development of targeted biological assays to better understand its mechanism of action

-

Design of structurally modified derivatives with enhanced biological activities

-

Exploration of combination effects with established therapeutic agents

-

Investigation of the compound's potential as a synthetic intermediate for more complex molecules

These research avenues could expand our understanding of the compound's utility and lead to valuable applications in drug discovery and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume